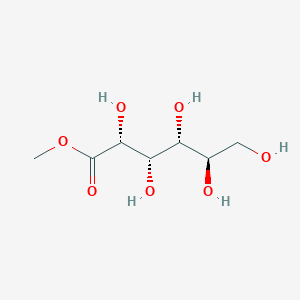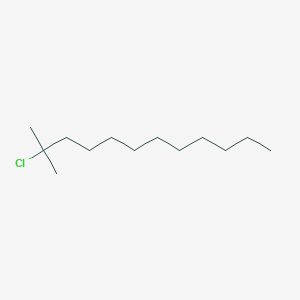
2-Chloro-2-methyldodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2-methyldodecane is an organic compound with the molecular formula C13H27Cl. It is a chlorinated hydrocarbon, specifically an alkyl halide, where a chlorine atom is attached to the second carbon of a dodecane chain, which also has a methyl group attached to the same carbon. This compound is of interest in various chemical processes and industrial applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-2-methyldodecane can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 2-methyl-2-dodecanol with hydrochloric acid (HCl). The reaction proceeds as follows:
Starting Material: 2-methyl-2-dodecanol.
Reagent: Hydrochloric acid (HCl).
Reaction Conditions: The reaction is typically carried out at room temperature, and the product is purified through techniques such as liquid-liquid separation, washing, drying, and distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the following steps:
Feedstock Preparation: Ensuring the purity of 2-methyl-2-dodecanol.
Reaction: Continuous addition of HCl to the feedstock in a controlled environment.
Separation and Purification: Using distillation and other separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-methyldodecane primarily undergoes nucleophilic substitution reactions due to the presence of the chlorine atom, which is a good leaving group. The types of reactions include:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, alkoxide ions, amines.
Conditions: Reactions are typically carried out in polar solvents such as water or alcohols, at room temperature or slightly elevated temperatures.
Major Products
Substitution Products: Depending on the nucleophile, products can include 2-methyl-2-dodecanol, ethers, or amines.
Elimination Products: Alkenes such as 2-methyl-1-dodecene.
Scientific Research Applications
2-Chloro-2-methyldodecane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of other alkyl halides and alkenes.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular membranes.
Medicine: Investigated for its potential use in drug development, particularly as a building block for more complex molecules.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-2-methyldodecane in chemical reactions involves the nucleophilic attack on the carbon atom bonded to the chlorine. The chlorine atom, being electronegative, withdraws electron density from the carbon, making it susceptible to nucleophilic attack. This results in the substitution of the chlorine atom with the nucleophile, forming a new chemical bond.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-2-methylpropane: Another alkyl halide with similar reactivity but a shorter carbon chain.
2-Chloro-1,1,1-trimethoxyethane: A chloromethyl compound with different functional groups attached to the carbon chain.
2-Chloro-2-methylbutane: Similar structure but with a shorter carbon chain.
Uniqueness
2-Chloro-2-methyldodecane is unique due to its longer carbon chain, which imparts different physical properties such as higher boiling point and different solubility characteristics compared to shorter-chain alkyl halides. This makes it suitable for specific industrial applications where longer carbon chains are advantageous.
Properties
CAS No. |
4325-53-5 |
|---|---|
Molecular Formula |
C13H27Cl |
Molecular Weight |
218.80 g/mol |
IUPAC Name |
2-chloro-2-methyldodecane |
InChI |
InChI=1S/C13H27Cl/c1-4-5-6-7-8-9-10-11-12-13(2,3)14/h4-12H2,1-3H3 |
InChI Key |
FNZFZHNOXZFDEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C)(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7-Nitro-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B14129569.png)
![(4-Chloro-3-nitrophenyl)[4-(trifluoromethyl)phenyl]methanone](/img/structure/B14129577.png)
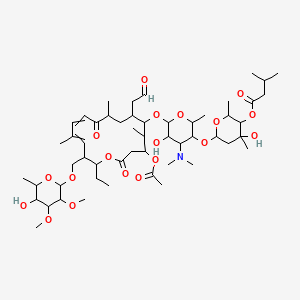
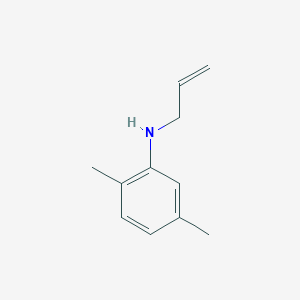
![2-[(1S)-1-Chloroprop-2-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14129599.png)
![2-[2-Fluoro-3-(4-fluorophenyl)phenyl]acetonitrile](/img/structure/B14129603.png)
![1-(6-Fluoro-2-vinyl-[1-1-biphenyl]-3-yl)ethan-1-one](/img/structure/B14129604.png)
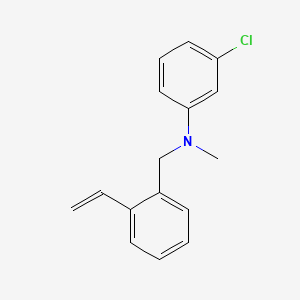
![1-Ethenyl-1-ethylspiro[3.4]octan-2-one](/img/structure/B14129620.png)
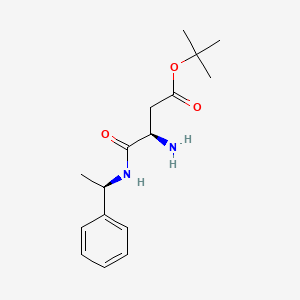
![8-Methoxypyrido[1,2-a]benzimidazole](/img/structure/B14129628.png)
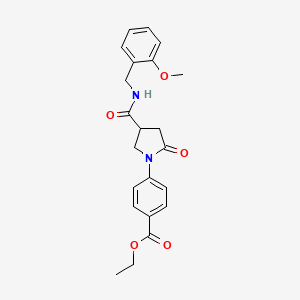
![4-(3'-(Dibenzo[b,d]furan-4-yl)-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyrimidine](/img/structure/B14129637.png)
